2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Description
2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a complex chemical compound known for its versatile applications in various scientific fields. Its structure is characterized by a thiadiazolo-pyrimidinyl core, chloro and ethoxymethyl groups, and a benzamide moiety, which collectively contribute to its unique chemical properties.
Properties
IUPAC Name |
2-chloro-N-[2-(ethoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-2-23-8-12-19-20-14(22)11(7-17-15(20)24-12)18-13(21)9-5-3-4-6-10(9)16/h3-7H,2,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBFZCZDPKHGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide typically involves multi-step organic synthesis. Key steps include:
Formation of the Thiadiazolo-Pyrimidine Core: : Starting with thiourea and an appropriate aldehyde to form the thiadiazolo-pyrimidine ring system.
Chlorination: : Introduction of the chloro group via chlorination using reagents such as phosphorus pentachloride.
Ethoxymethylation: : Introduction of the ethoxymethyl group using ethoxymethyl chloride under basic conditions.
Benzamidation: : Coupling of the benzamide to the core structure via amide bond formation using reagents like N,N′-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis may involve optimizing reaction conditions for higher yields and purity. This includes the use of automated synthesis machines, continuous flow reactors, and process optimization techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide can undergo a variety of chemical reactions:
Oxidation: : Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : Possible reduction of the nitro groups if present, using reducing agents like sodium borohydride.
Substitution: : Nucleophilic substitution reactions on the chloro group using various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, sodium periodate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines, thiols.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Amines and Thiols: : From substitution reactions on the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Biology
In biological research, it has been studied for its potential as an enzyme inhibitor, affecting various metabolic pathways.
Medicine
Its medicinal applications include investigations into its role as an anti-inflammatory and anti-cancer agent, given its ability to interact with specific molecular targets.
Industry
In industry, it is used in the development of new materials, including polymers and resins, due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets such as enzymes or receptors. Its thiadiazolo-pyrimidine core allows it to form strong interactions with these targets, disrupting normal cellular processes. Pathways involved include:
Inhibition of Enzyme Activity: : By binding to the active sites of enzymes.
Disruption of Signaling Pathways: : By interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzoate
Uniqueness
Compared to its analogs, 2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide stands out due to its enhanced stability and specific reactivity patterns, making it particularly valuable in targeted chemical reactions and research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
